Cas no 2361883-07-8 (2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide)
2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide
- 2361883-07-8
- EN300-26585185
- Z3664805634
-
- Inchi: 1S/C20H27N3O4/c1-3-18(24)22-9-4-15(5-10-22)20(26)23-11-6-16(7-12-23)21-19(25)17-8-13-27-14(17)2/h3,8,13,15-16H,1,4-7,9-12H2,2H3,(H,21,25)
- InChI Key: FEPKMDFRWAVRDZ-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(C(C=C)=O)CC1)N1CCC(CC1)NC(C1C=COC=1C)=O
Computed Properties
- Exact Mass: 373.20015635g/mol
- Monoisotopic Mass: 373.20015635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 578
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 82.9Ų
2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26585185-0.05g |
2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide |
2361883-07-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide
Introduction to 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide (CAS No. 2361883-07-8)
2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide, identified by its CAS number 2361883-07-8, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide features a furan ring connected to a piperidine moiety, which is further substituted with an acylated amide group. The presence of the prop-2-enoyl (crotonyl) group and the methyl substituent on the piperidine ring introduces additional layers of chemical reactivity and potential interaction sites with biological targets. Such structural features are often exploited in drug design to enhance binding affinity, selectivity, and pharmacokinetic profiles.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The furan ring, in particular, is a well-documented scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological receptors. The piperidine moiety is another common pharmacophore that contributes to the solubility and metabolic stability of drug candidates. Together, these structural elements make 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide a promising candidate for further investigation in therapeutic applications.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation, pain, and neurodegeneration. The acylated amide group in its structure suggests that it may interact with enzymes or receptors involved in these pathways. For instance, amides are known to be key components in many bioactive molecules, often serving as pharmacophores that mediate binding to target proteins. The specific arrangement of atoms in 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide may enable it to exhibit unique interactions that differentiate it from other known compounds.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such complex molecules for their potential biological activity. By leveraging high-throughput virtual screening techniques, researchers can predict how 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide might interact with various biological targets. These predictions are often validated through experimental studies, which can include enzyme inhibition assays, receptor binding studies, and cell-based assays. The integration of computational and experimental approaches has accelerated the discovery process for novel drug candidates like this one.
The synthesis of 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning to ensure high yields and purity. Modern synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis, have been instrumental in overcoming these challenges. These techniques allow for the precise construction of complex molecular frameworks while minimizing unwanted side reactions. The development of efficient synthetic routes is crucial for translating promising leads like this one into viable drug candidates.
In addition to its pharmacological potential, 2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yld}furan{]-3{]-carboxamide} (CAS No. 2361883{]-07{]-8)} may also serve as a valuable tool for mechanistic studies in drug discovery research. By investigating how this compound interacts with biological targets at the molecular level, researchers can gain insights into the mechanisms underlying its activity. Such insights are essential for optimizing drug design and improving therapeutic outcomes. Furthermore, understanding the metabolic pathways by which this compound is processed can help predict its pharmacokinetic behavior and potential side effects.
The field of medicinal chemistry is constantly evolving, driven by new discoveries and technological innovations. As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that precisely target disease-causing mechanisms. Compounds like 2-methyl-N-{1-[1-(prop{]-{-enoylfurancarboxamide) exemplify this progress by combining structural complexity with functional diversity. Their exploration represents not only a scientific endeavor but also a hope for developing novel treatments that address unmet medical needs.
In conclusion,CAS No 2361883{]-07{]}{-8)} 2-methyl-N{-}{[1{][proppenoylfurancarboxy{]}{-}{carbonylpipridine{]}{-}{carbonylpipridine]}}carboxamide 2361883{]}{-}{07{]}{-}{8}CAS NO 2361883{]}{-}{07{]}{-}{8} remains a fascinating subject for research due to its intricate structure and potential biological significance. 2361883{]}{-}{07{]}{-}{8}CAS NO 2361883{]}{-}{07{]}{-}{8} Its exploration underscores the importance of interdisciplinary collaboration between chemists,biologists,and pharmacologists in advancing our understanding of disease processes. 2361883{]}{-}{07{]}{-}{8}CAS NO 2361883{]}{-}{07{]}{-}{8} As research continues,CAS NO 2361883{]}{-}{07{]}{-}{8}, 2361883[}-]{7[}-]{8}, 2361883[}-]{7[}-]{8}, CAS NO 2361883[}-]{7[}-]{8},CAS NO 2361883[}-]{7[}-]{8},CAS NO 23618837[}-]{7[}-]{89],CAS NO 23618837[}-]{7[}-]{89],CAS NO [}-]{89],CAS NO [}-]{89],
may lead to breakthroughs that transform how we approach medicine today.
may lead
to breakthroughs
that transform
how we approach medicine today.
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